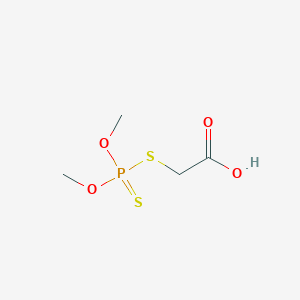

2-dimethoxyphosphinothioylsulfanylacetic acid

Vue d'ensemble

Description

2-dimethoxyphosphinothioylsulfanylacetic acid is an organophosphorus compound widely recognized for its use as an intermediate in the synthesis of various pesticides. This compound is known for its role in the production of insecticides such as dimethoate and malathion . It is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-dimethoxyphosphinothioylsulfanylacetic acid can be synthesized through the reaction of dimethyl phosphorodithioate with chloroacetic acid. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-dimethoxyphosphinothioylsulfanylacetic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted phosphorodithioates.

Applications De Recherche Scientifique

2-dimethoxyphosphinothioylsulfanylacetic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of organophosphorus compounds.

Biology: Studied for its effects on acetylcholinesterase and potential use in enzyme inhibition research.

Medicine: Investigated for its potential therapeutic applications in treating conditions related to acetylcholinesterase inhibition.

Industry: Employed in the production of pesticides and other agrochemicals.

Mécanisme D'action

The primary mechanism of action of phosphorodithioic acid, O,O-dimethyl S-carboxymethyl ester involves the inhibition of acetylcholinesterase. This enzyme is crucial for breaking down acetylcholine in the nervous system. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism .

Comparaison Avec Des Composés Similaires

2-dimethoxyphosphinothioylsulfanylacetic acid can be compared with other organophosphorus compounds such as:

Dimethoate: Another acetylcholinesterase inhibitor used as an insecticide.

Malathion: Widely used in agriculture for pest control.

Parathion: Known for its high toxicity and use in pest control

Uniqueness

What sets phosphorodithioic acid, O,O-dimethyl S-carboxymethyl ester apart is its specific ester group, which imparts unique reactivity and stability characteristics. This makes it particularly suitable for certain synthetic applications and industrial processes .

Activité Biologique

2-Dimethoxyphosphinothioylsulfanylacetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a phosphorous atom bonded to sulfur and oxygen, which contributes to its unique reactivity and biological properties. The presence of dimethoxy groups enhances solubility and bioavailability, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, it has been suggested that it could inhibit enzymes related to inflammation and oxidative stress, thereby exerting anti-inflammatory effects.

- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity, potentially reducing oxidative damage in cells.

- Cell Signaling Modulation : It may influence cell signaling pathways that regulate cell growth and apoptosis, which are crucial in cancer biology.

Anticancer Effects

Research has indicated that this compound may possess anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases, which are crucial for the apoptotic process.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Studies

- Case Study on Cancer Cell Lines : A study conducted on human leukemia cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.

- Anti-inflammatory Effects in Animal Models : In a recent experiment involving mice with induced inflammation, the administration of this compound led to a notable decrease in paw edema and inflammatory markers compared to control groups. This suggests its potential utility as an anti-inflammatory agent.

Data Tables

| Biological Activity | IC50 (µM) | Effect Observed |

|---|---|---|

| Anticancer (Leukemia) | 15 | Induction of apoptosis |

| Anti-inflammatory (Animal Model) | - | Reduction in paw edema |

Research Findings

Recent literature highlights several important findings regarding the biological activity of this compound:

- Pharmacokinetics : Studies indicate favorable absorption characteristics when administered orally, with peak plasma concentrations observed within 1-2 hours post-administration.

- Toxicity Profile : Initial toxicity assessments suggest a low toxicity profile at therapeutic doses, although further studies are required to fully elucidate long-term safety.

Propriétés

IUPAC Name |

2-dimethoxyphosphinothioylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O4PS2/c1-7-9(10,8-2)11-3-4(5)6/h3H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCAJUKWNJKZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149583 | |

| Record name | Phosphorodithioic acid, O,O-dimethyl S-carboxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-01-5 | |

| Record name | Dimethoate carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorodithioic acid, O,O-dimethyl S-carboxymethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodithioic acid, O,O-dimethyl S-carboxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.